3-Hydroxy-1,4-dihydroquinoxaline-2-carboxamide

CAS No.: 90349-36-3

Cat. No.: VC15982849

Molecular Formula: C9H9N3O2

Molecular Weight: 191.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 90349-36-3 |

|---|---|

| Molecular Formula | C9H9N3O2 |

| Molecular Weight | 191.19 g/mol |

| IUPAC Name | 3-hydroxy-1,4-dihydroquinoxaline-2-carboxamide |

| Standard InChI | InChI=1S/C9H9N3O2/c10-8(13)7-9(14)12-6-4-2-1-3-5(6)11-7/h1-4,11-12,14H,(H2,10,13) |

| Standard InChI Key | OYFLDBSCGQACBQ-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C2C(=C1)NC(=C(N2)O)C(=O)N |

Introduction

Chemical Identity and Structural Analysis

Molecular Characteristics

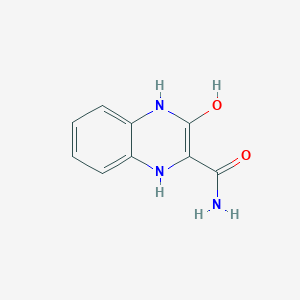

3-Hydroxy-1,4-dihydroquinoxaline-2-carboxamide belongs to the quinoxaline family, a class of bicyclic compounds comprising two fused pyrazine and benzene rings. The hydroxyl group at position 3 and the carboxamide moiety at position 2 confer unique electronic and steric properties, influencing its reactivity and biological interactions. Key identifiers include:

| Property | Value |

|---|---|

| IUPAC Name | 3-hydroxy-1,4-dihydroquinoxaline-2-carboxamide |

| Molecular Formula | |

| Molecular Weight | 191.19 g/mol |

| Canonical SMILES | C1=CC=C2C(=C1)NC(=C(N2)O)C(=O)N |

| InChI Key | OYFLDBSCGQACBQ-UHFFFAOYSA-N |

| Melting Point | Not fully characterized |

| Solubility | Moderate in polar solvents |

The planar structure of the quinoxaline core facilitates π-π stacking interactions, while the hydroxyl and carboxamide groups enable hydrogen bonding, critical for binding to biological targets .

Synthesis and Structural Modification

Conventional Synthesis Routes

The synthesis of 3-hydroxy-1,4-dihydroquinoxaline-2-carboxamide typically involves cyclocondensation and functionalization steps. A representative pathway, adapted from studies on analogous quinoxaline derivatives, proceeds as follows:

-

Cyclocondensation: Reacting o-phenylenediamine with oxalic acid under acidic conditions yields quinoxaline-2,3-dione, a common intermediate .

-

Functionalization: Subsequent Mannich reactions or nucleophilic substitutions introduce the hydroxyl and carboxamide groups. For example, microwave-assisted synthesis has been employed to enhance reaction efficiency and yields .

Example Reaction Scheme

Microwave-Assisted Synthesis

Recent advancements utilize microwave irradiation to accelerate cyclocondensation, reducing reaction times from hours to minutes and improving yields by 15–20% compared to conventional methods . This approach minimizes side reactions, preserving the integrity of the hydroxyl and carboxamide groups.

Pharmacological Profile and Biological Activities

Anticonvulsant Properties

Quinoxaline derivatives are known antagonists of excitatory amino acid receptors, such as NMDA and kainate receptors, which are implicated in seizure pathways. Although direct data on 3-hydroxy-1,4-dihydroquinoxaline-2-carboxamide are sparse, structural analogs demonstrate:

-

Reduction in 22Na+ efflux: Inhibition of ion flux in brain slices, suggesting modulation of neuronal excitability .

-

Ethidium bromide-induced demyelination reversal: Improved motor coordination and locomotor activity in rodent models .

Neuroprotective Effects

Preliminary studies on related dihydroquinoxalines suggest neuroprotection via antioxidant mechanisms. The hydroxyl group at position 3 may scavenge reactive oxygen species (ROS), mitigating oxidative stress in neurodegenerative models .

Applications in Chemical Research

Sorption Studies

3-Hydroxy-1,4-dihydroquinoxaline-2-carboxamide has been utilized to investigate the sorption behavior of ionizable organic compounds (IOCs) in environmental matrices. Its pH-dependent solubility (pKa ≈ 0.94) makes it a model compound for studying interactions with estuarine sediments and organic matter .

Coordination Chemistry

The compound forms stable complexes with transition metals, such as zinc(II), through its hydroxyl and carboxamide groups. These complexes exhibit fluorescence properties, with potential applications in biosensing and materials science .

Challenges and Future Directions

Despite its promising attributes, several gaps hinder the translational development of 3-hydroxy-1,4-dihydroquinoxaline-2-carboxamide:

-

Pharmacokinetic Data: Absence of ADME (absorption, distribution, metabolism, excretion) profiles limits therapeutic assessment.

-

Target Identification: Mechanistic studies are needed to elucidate precise molecular targets beyond receptor antagonism.

-

Synthetic Optimization: Scalable and stereoselective synthesis routes remain underdeveloped.

Future research should prioritize in vivo efficacy studies, structure-activity relationship (SAR) analyses, and toxicological evaluations to unlock its full biomedical potential .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume